octahydro-1H-indene-1,7-dione
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Overview
Description
Octahydro-1H-indene-1,7-dione: is a chemical compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is also known by its IUPAC name, hexahydro-1H-indene-1,7(4H)-dione . This compound is characterized by its bicyclic structure, which includes a six-membered ring fused to a five-membered ring, both of which are fully saturated.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-indene-1,7-dione typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of 1H-indene-1,7-dione using a palladium or platinum catalyst under high pressure and temperature . The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out at temperatures ranging from 50°C to 100°C and pressures of 50-100 psi.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow hydrogenation processes. These methods utilize fixed-bed reactors with supported metal catalysts, allowing for efficient and scalable production . The reaction parameters are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-indene-1,7-dione undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
Chemistry: Octahydro-1H-indene-1,7-dione is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays .
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and specialty chemicals .
Mechanism of Action
The mechanism of action of octahydro-1H-indene-1,7-dione involves its interaction with specific molecular targets and pathways. The compound’s carbonyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity . This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
- 1H-Indene, octahydro-, cis-
- 1H-Inden-1-one, octahydro-
- Bicyclo[4.3.0]nonane
Uniqueness: Octahydro-1H-indene-1,7-dione is unique due to its fully saturated bicyclic structure, which imparts distinct chemical and physical properties compared to its unsaturated or partially saturated analogs . This structural feature makes it more stable and less reactive under certain conditions, enhancing its utility in various applications.
Properties
IUPAC Name |
3,3a,4,5,6,7a-hexahydro-2H-indene-1,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h6,9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYDYNMZXFQNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(=O)C2C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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